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molecular formula C11H14ClNO B8754444 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol

3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol

Cat. No. B8754444
M. Wt: 211.69 g/mol
InChI Key: CAWIWBGGBCZHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812040B2

Procedure details

NaB(OAc)3H (20 g, 0.094 mol) was added in portions for 15 min to a mixture of pyrrolidine (7.78 mL, 0.11 mol) and 3-chloro-4-hydroxybenzaldehyde (12.5 g, 0.079 mol) in CH2Cl2 (100 mL) under vigorous stirring and cooling with an ice bath in an atmosphere of argon Ar. The mixture was stirred for 20 h and cooled with an ice bath. Concentrated HCl (18 mL) was added. The organic layer was separated and discarded. The aqueous one was alkalized with 10 N NaOH to pH 9 (30 mL) and extracted with chloroform (3×100 mL). The combined extracts were dried with Na2SO4, and evaporated. The residue was purified by chromatography (silica gel 63-100μ, 8 mL, CHCl3/5% i-PrOH to give the title compound (8.07 g, 52%) was obtained as white crystals. LCMS-data: 212 and 214 (M+H)+, (calculated for C11H14NOCl 211.6); 1H NMR (400Mz)-data (DMSO-d6, J, Hz): 9.95 (br s, 1H, OH); 7.20 (d, 1H, Ar, J=2 Hz); 7.00 (dd, 1H, Ar, J1=2 Hz, J2=8.1 Hz); 6.89 (d, 1H, Ar, J=8.1); 3.43 (s, 2H, CH2); 2.35-2.40 (m, 4H); 1.63-1.69 (m, 4H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.78 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.Cl[C:21]1[CH:22]=[C:23]([CH:26]=[CH:27][C:28]=1[OH:29])[CH:24]=O.[ClH:30]>C(Cl)Cl>[Cl:30][C:22]1[CH:21]=[C:28]([OH:29])[CH:27]=[CH:26][C:23]=1[CH2:24][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
7.78 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with an ice bath in an atmosphere of argon Ar
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel 63-100μ, 8 mL, CHCl3/5% i-PrOH

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1CN1CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.07 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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